molecular formula C8H12F3NO2 B7892858 Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate

Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B7892858
M. Wt: 211.18 g/mol
InChI Key: MXEHPCOURMCHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrrolidine ring, which imparts unique chemical and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Preparation Methods

The synthesis of Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl pyrrolidine-3-carboxylate with trifluoromethylating agents under suitable conditions. For instance, the reaction can be carried out using trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to more efficient and scalable production of this compound.

Chemical Reactions Analysis

Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

    Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure and reactivity make it a valuable scaffold for designing molecules with desired biological activities.

    Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Chemical Synthesis: this compound is used as a building block in the synthesis of more complex molecules

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and altering the electronic environment. This can lead to modulation of the target’s activity, resulting in various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Ethyl pyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its chemical properties and applications.

    3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester derivatives.

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the ethyl ester, which imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

ethyl 3-(trifluoromethyl)pyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO2/c1-2-14-6(13)7(8(9,10)11)3-4-12-5-7/h12H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEHPCOURMCHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.